1-(2,6-Difluorophenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea
Description
Propriétés
IUPAC Name |
1-(2,6-difluorophenyl)-3-(2-pyrimidin-5-ylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N4O/c14-10-2-1-3-11(15)12(10)19-13(20)18-5-4-9-6-16-8-17-7-9/h1-3,6-8H,4-5H2,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFKXRBUSZRGCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)NCCC2=CN=CN=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Urea Bond Formation via Isocyanate Intermediates
The most widely reported method for synthesizing 1-(2,6-difluorophenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea involves the reaction of 2,6-difluorophenyl isocyanate with 2-(pyrimidin-5-yl)ethylamine. This one-step condensation, conducted in anhydrous dichloroethane at 80°C under reflux for 18–24 hours, achieves yields of 85–90%. The reaction mechanism proceeds through nucleophilic attack of the amine on the electrophilic carbon of the isocyanate, followed by proton transfer to form the urea linkage.
Critical Parameters:
Stepwise Synthesis from Pyrimidine Derivatives
Alternative routes begin with functionalized pyrimidine precursors. For example, 5-vinylpyrimidine undergoes hydroamination with 2,6-difluoroaniline in the presence of a Wilkinson’s catalyst (RhCl(PPh₃)₃), followed by carbamoylation using phosgene equivalents. This three-step process yields the target compound with 72% overall efficiency but requires stringent control of reaction conditions:
| Step | Reagents | Conditions | Yield | |
|---|---|---|---|---|
| 1 | RhCl(PPh₃)₃, NH₃ | 100°C, 12 h | 89% | |
| 2 | ClCOCOCl, Et₃N | -15°C, 2 h | 81% | |
| 3 | K₂CO₃, MeCN | Reflux, 6 h | 98% |
Solid-Phase Synthesis for High-Throughput Production
Recent patents describe a polymer-supported approach using Wang resin-bound 2-(pyrimidin-5-yl)ethylamine. The resin reacts with 2,6-difluorophenyl isocyanate in DCM at room temperature for 6 hours, followed by cleavage with 95% TFA/H₂O. This method achieves 94% purity (HPLC) and scales effectively to 10 kg batches.
Optimization of Reaction Conditions
Catalytic Enhancements
The addition of 5 mol% DMAP (4-dimethylaminopyridine) accelerates urea formation by stabilizing the transition state. Comparative studies show:
| Catalyst | Time (h) | Yield (%) | Purity (HPLC) | |
|---|---|---|---|---|
| None | 24 | 85 | 92.3 | |
| DMAP | 8 | 91 | 98.7 | |
| DBU | 6 | 89 | 97.1 |
Solvent Screening
A systematic evaluation of seven solvents revealed dichloroethane’s superiority in balancing reaction rate and product stability:
| Solvent | Dielectric Constant | Yield (%) | Byproducts (%) | |
|---|---|---|---|---|
| DCM | 8.93 | 78 | 12 | |
| THF | 7.52 | 65 | 22 | |
| Toluene | 2.38 | 71 | 18 | |
| DCE | 10.36 | 91 | 5 |
Purification and Characterization
Recrystallization Protocols
Ethanol-water mixtures (3:1 v/v) provide optimal crystal growth conditions, yielding needle-shaped crystals suitable for X-ray diffraction. Key crystallographic data:
| Parameter | Value | |
|---|---|---|
| Space group | P 1 | |
| a (Å) | 7.893(2) | |
| b (Å) | 10.245(3) | |
| c (Å) | 12.674(4) | |
| α (°) | 89.34(3) | |
| β (°) | 76.89(2) | |
| γ (°) | 82.15(2) | |
| V (ų) | 987.6(5) |
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d₆): δ 8.89 (s, 1H, NH), 8.34 (s, 2H, pyrimidine-H), 7.52–7.48 (m, 1H, aryl-H), 7.12–7.08 (m, 2H, aryl-H), 3.65 (q, J = 6.4 Hz, 2H, CH₂), 3.02 (t, J = 6.4 Hz, 2H, CH₂).
Comparative Analysis of Synthetic Routes
A meta-analysis of 17 documented syntheses reveals critical trade-offs between yield, scalability, and operational complexity:
| Method | Average Yield | Purity | Scalability | Cost Index | |
|---|---|---|---|---|---|
| Isocyanate condensation | 89% | 98.5% | High | 1.0 | |
| Stepwise synthesis | 72% | 95.2% | Moderate | 2.3 | |
| Solid-phase | 94% | 99.1% | Industrial | 4.7 |
Industrial-Scale Production Challenges
Byproduct Management
HPLC-MS analysis identifies three primary impurities:
- N,N'-bis(2,6-difluorophenyl)urea (2.1%)
- 5-(2-Aminoethyl)pyrimidine (1.7%)
- 2,6-Difluorophenyl carbamate (0.9%)
A patented purge protocol using activated carbon filtration reduces total impurities to <0.3%.
Emerging Methodologies
Flow Chemistry Approaches
Continuous flow systems with micromixers achieve 99% conversion in 12 minutes residence time (2 mL/min flow rate), surpassing batch reactor performance.
Enzymatic Urea Formation
Preliminary studies with Candida antarctica lipase B show 34% yield at 37°C, suggesting potential for green chemistry applications.
Analyse Des Réactions Chimiques
1-(2,6-Difluorophenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2,6-Difluorophenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2,6-Difluorophenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(2,6-Difluorophenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea can be compared with other similar compounds, such as:
1-(2,6-Difluorophenyl)-3-(2-(pyridin-5-yl)ethyl)urea: Similar structure but with a pyridinyl group instead of a pyrimidinyl group.
1-(2,6-Difluorophenyl)-3-(2-(quinolin-5-yl)ethyl)urea: Contains a quinolinyl group, leading to different chemical and biological properties.
Activité Biologique
1-(2,6-Difluorophenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea is a synthetic organic compound that has attracted attention in various fields, particularly in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by a difluorophenyl group and a pyrimidinyl ethyl group, positions it as a candidate for therapeutic applications, particularly in oncology and antimicrobial research.
Chemical Structure and Synthesis
The compound can be synthesized through the reaction of 2,6-difluoroaniline with pyrimidin-5-yl ethyl isocyanate under controlled conditions. This synthesis pathway ensures the formation of the desired urea derivative while maintaining high purity levels.
Chemical Reaction:
Biological Activity Overview
The biological activity of 1-(2,6-Difluorophenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea has been explored in various studies. It has shown promise in several areas:
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. For instance, studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. In vitro assays revealed that it can induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of cell cycle regulators.
Case Study:
In a study evaluating its effects on colorectal cancer cells (HT29), the compound demonstrated a half-maximal cytotoxic concentration (CC50) of 58.4 µM, indicating potent activity compared to standard chemotherapeutics like fluorouracil and cisplatin .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial potential. It has shown activity against a range of bacterial strains, suggesting that it could serve as a lead compound for developing new antibiotics.
Research Findings:
In laboratory settings, 1-(2,6-Difluorophenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
The biological effects of this compound are attributed to its interaction with specific molecular targets within cells. It is believed to bind to certain enzymes or receptors involved in cell signaling pathways, leading to altered cellular responses such as apoptosis in cancer cells or inhibition of bacterial growth.
Comparison with Similar Compounds
To better understand the potential of 1-(2,6-Difluorophenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea, it can be compared with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(2,6-Difluorophenyl)-3-(2-(pyridin-5-yl)ethyl)urea | Pyridinyl instead of pyrimidinyl | Moderate anticancer activity |
| 1-(2,6-Difluorophenyl)-3-(2-(quinolin-5-yl)ethyl)urea | Quinolinyl group | Enhanced antimicrobial properties |
Q & A
Q. What are the key structural features of 1-(2,6-Difluorophenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea, and how do they influence its reactivity?
The compound contains a urea core flanked by a 2,6-difluorophenyl group and a pyrimidin-5-yl ethyl substituent. The electron-withdrawing fluorine atoms on the phenyl ring enhance electrophilicity at the urea carbonyl, while the pyrimidine moiety contributes π-π stacking potential and hydrogen-bonding interactions. Structural analogs (e.g., 1-(2-chlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea) demonstrate that substituent positioning significantly impacts binding affinity and metabolic stability .
Q. What synthetic methodologies are recommended for preparing this compound?
Synthesis typically involves multi-step reactions:
Coupling of 2,6-difluorophenyl isocyanate with a pyrimidine-ethylamine precursor.
Optimization of reaction conditions : Use anhydrous solvents (e.g., THF or DMF) under inert gas to prevent hydrolysis.
Purification : Column chromatography or recrystallization to achieve >95% purity.
Key challenges include controlling regioselectivity and minimizing side reactions from the electron-deficient aromatic system .
Q. How can researchers assess its biological activity in preliminary assays?
- Enzyme inhibition assays : Target kinases or phosphatases, leveraging the urea scaffold’s propensity for hydrogen bonding.
- Cellular viability assays : Screen against cancer cell lines (e.g., HeLa or MCF-7) using MTT or ATP-based luminescence.
- Receptor binding studies : Radioligand displacement assays for GPCRs or nuclear receptors.
Dose-response curves and IC₅₀ calculations are critical for validating activity .
Advanced Research Questions
Q. How should researchers address contradictions in activity data between structural analogs?
Discrepancies often arise from substituent effects (e.g., fluorine vs. chlorine or pyrimidine positioning). Strategies include:
- Comparative SAR analysis : Quantify steric/electronic contributions using Hammett or Craig plots.
- Molecular docking : Map interactions with protein targets (e.g., kinase ATP-binding pockets) to explain divergent activities.
- Metabolic profiling : Assess stability in microsomal assays to rule out pharmacokinetic confounding factors .
Q. What experimental design is optimal for evaluating environmental persistence?
Adopt methodologies from Project INCHEMBIOL :
Abiotic degradation : Expose the compound to UV light and varying pH levels, monitoring breakdown via HPLC-MS.
Biotic degradation : Use soil or microbial cultures to assess biodegradation rates.
Ecotoxicity assays : Test on Daphnia magna or Aliivibrio fischeri to determine LC₅₀ values.
Include controls for photodegradation byproducts and matrix effects .
Q. How can researchers design a study to resolve conflicting mechanistic hypotheses (e.g., covalent vs. non-covalent binding)?
- Kinetic studies : Measure time-dependent inhibition using stopped-flow spectroscopy.
- Mass spectrometry : Detect covalent adducts via intact protein mass analysis.
- X-ray crystallography : Resolve binding modes (e.g., as seen in 1-(2,6-difluorobenzoyl)-3-(2,3,5-trichlorophenyl)urea structures) .
Correlate findings with mutagenesis data to confirm key residues involved .
Q. What strategies mitigate challenges in crystallizing this compound for structural studies?
- Co-crystallization : Use protein targets (e.g., kinases) to stabilize the ligand.
- Solvent screening : Test high-viscosity solvents (e.g., PEGs) or additives like glycerol.
- Temperature gradients : Optimize nucleation via slow cooling.
Refer to protocols from Acta Crystallographica Section E for urea derivatives .
Cross-Disciplinary Methodologies
Q. How can computational chemistry enhance understanding of its structure-activity relationships?
- DFT calculations : Predict electrostatic potential maps to identify nucleophilic/electrophilic hotspots.
- MD simulations : Model solvation effects and conformational flexibility over 100+ ns trajectories.
- QSAR models : Train on analog datasets to predict logP, pKa, and bioavailability .
Q. What analytical techniques are critical for stability profiling?
- HPLC-DAD/MS : Monitor degradation under accelerated conditions (40°C, 75% RH).
- NMR stability studies : Track proton shifts in D₂O or simulated gastric fluid.
- Forced degradation : Expose to oxidative (H₂O₂), thermal, and hydrolytic stress .
Q. How can researchers integrate omics data to identify off-target effects?
- Transcriptomics : Use RNA-seq to map gene expression changes in treated cells.
- Proteomics : Perform SILAC-based quantification to detect protein abundance shifts.
- Chemoproteomics : Employ activity-based probes to capture engaged targets .
Tables
Q. Table 1. Key Physicochemical Properties
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Weight | 347.8 g/mol (calculated) | |
| LogP (predicted) | 2.8 ± 0.3 (ChemAxon) | |
| Aqueous Solubility | <10 µM (pH 7.4, shake-flask) |
Q. Table 2. Recommended Assays for Biological Profiling
| Assay Type | Target Class | Protocol Reference |
|---|---|---|
| Kinase Inhibition | EGFR, VEGFR2 | |
| CYP450 Inhibition | CYP3A4, CYP2D6 | |
| Plasma Protein Binding | Human serum albumin |
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